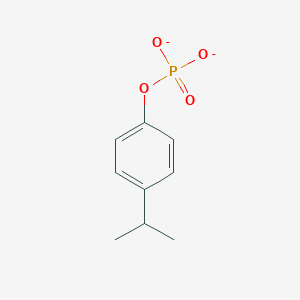![molecular formula C15H15N3O2 B11725591 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenylurea core substituted with a hydroxy-C-methylcarbonimidoyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea involves several steps, typically starting with the preparation of the phenylurea core. The hydroxy-C-methylcarbonimidoyl group is then introduced through a series of reactions, including nitration, reduction, and hydrolysis. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Chemical Reactions Analysis
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Scientific Research Applications
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxy-C-methylcarbonimidoyl group plays a crucial role in its reactivity, allowing it to bind to target molecules and exert its effects. Detailed studies on its molecular targets and pathways are available in scientific literature .
Comparison with Similar Compounds
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea can be compared with other similar compounds, such as:
- 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one
- (NE)-N-[1-[4-[2-[4-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C15H15N3O2/c1-11(18-20)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10,20H,1H3,(H2,16,17,19) |
InChI Key |
MNFHPLAACXQPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)

![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)

![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)

![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)

![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)

